

Application Notes and Protocols for Combining RG7167 with Other Kinase Inhibitors

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Compound of Interest

Compound Name: RG7167

Cat. No.: B1579151

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Introduction

RG7167 (also known as CH4987655 and RO4987655) is a potent and selective, orally bioavailable inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.^{[1][2]} Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. While **RG7167** demonstrated preliminary antitumor activity as a single agent in preclinical and early clinical studies, its development was discontinued.^[3] However, the scientific rationale for combining MEK inhibitors with other targeted agents to enhance efficacy and overcome resistance remains strong. These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the combination of **RG7167** with other kinase inhibitors, based on available data and established methodologies.

Preclinical studies with **RG7167** in K-ras-mutated human tumor xenografts revealed a rebound in ERK signaling and activation of the compensatory PI3K/AKT pathway following treatment, suggesting a mechanism of adaptive resistance.^[4] This provides a strong rationale for combining **RG7167** with inhibitors targeting the PI3K/AKT/mTOR pathway or other nodes in the MAPK pathway to achieve a more durable anti-tumor response.

Data Presentation

Preclinical Efficacy of Single-Agent RG7167

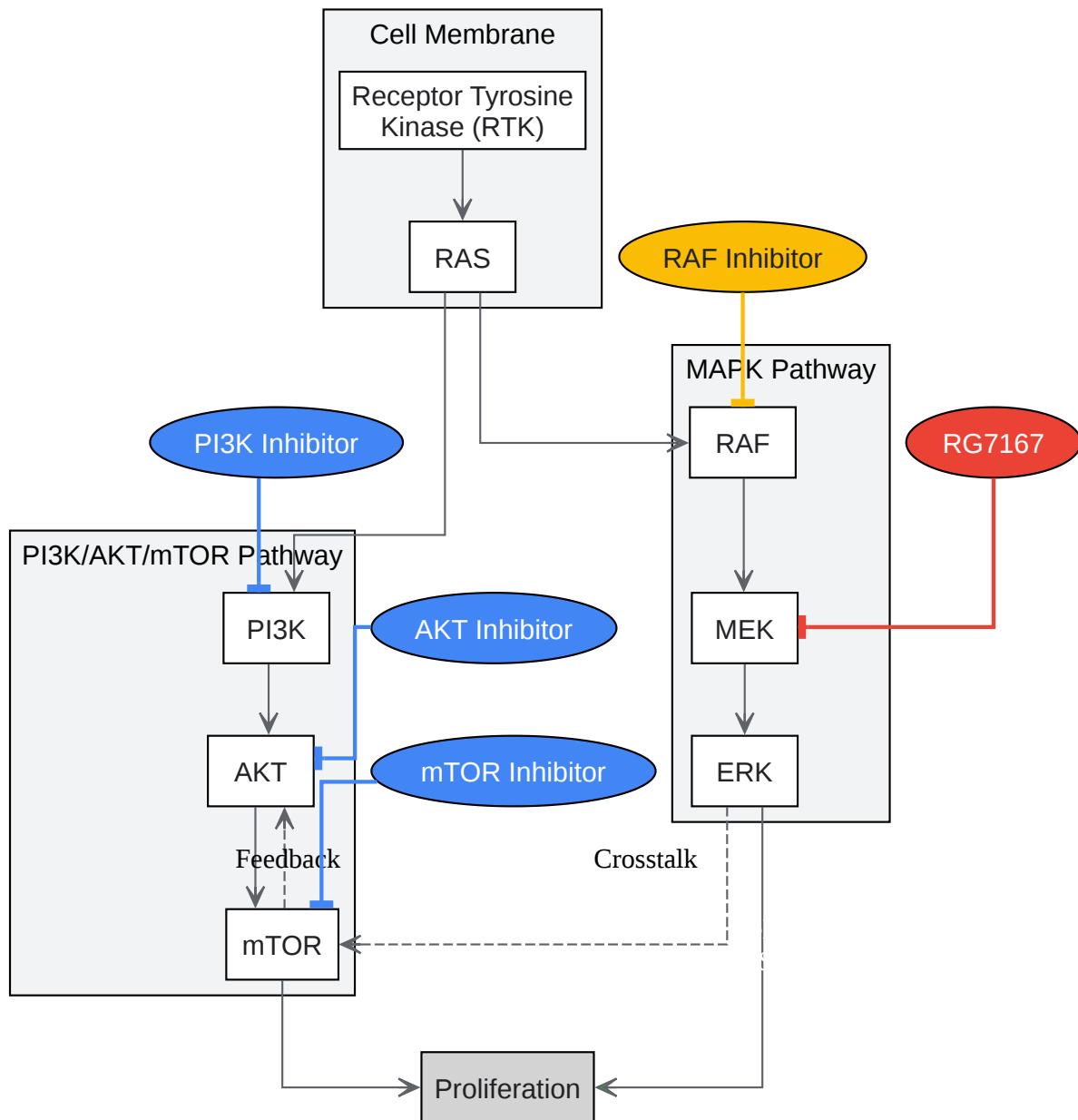
Cell Line/Xenograft Model	Mutation Status	RG7167 Concentration/Dose	Observed Effect	Reference
NCI-H2122 (Human Lung Carcinoma)	K-ras mutant	0.1 μM (in vitro)	Time-dependent inhibition of pERK1/2	[1]
NCI-H2122	K-ras mutant	0.0065 μM (IC50)	Anti-proliferative activity	[1]
NCI-H2122 Xenograft	K-ras mutant	1.0 - 5.0 mg/kg	Dose-dependent tumor growth inhibition (119% - 150% TGI on day 3)	[4]
NCI-H2122 Xenograft	K-ras mutant	2.5 mg/kg	44% decrease in [18F]FDG uptake on day 1	[4]

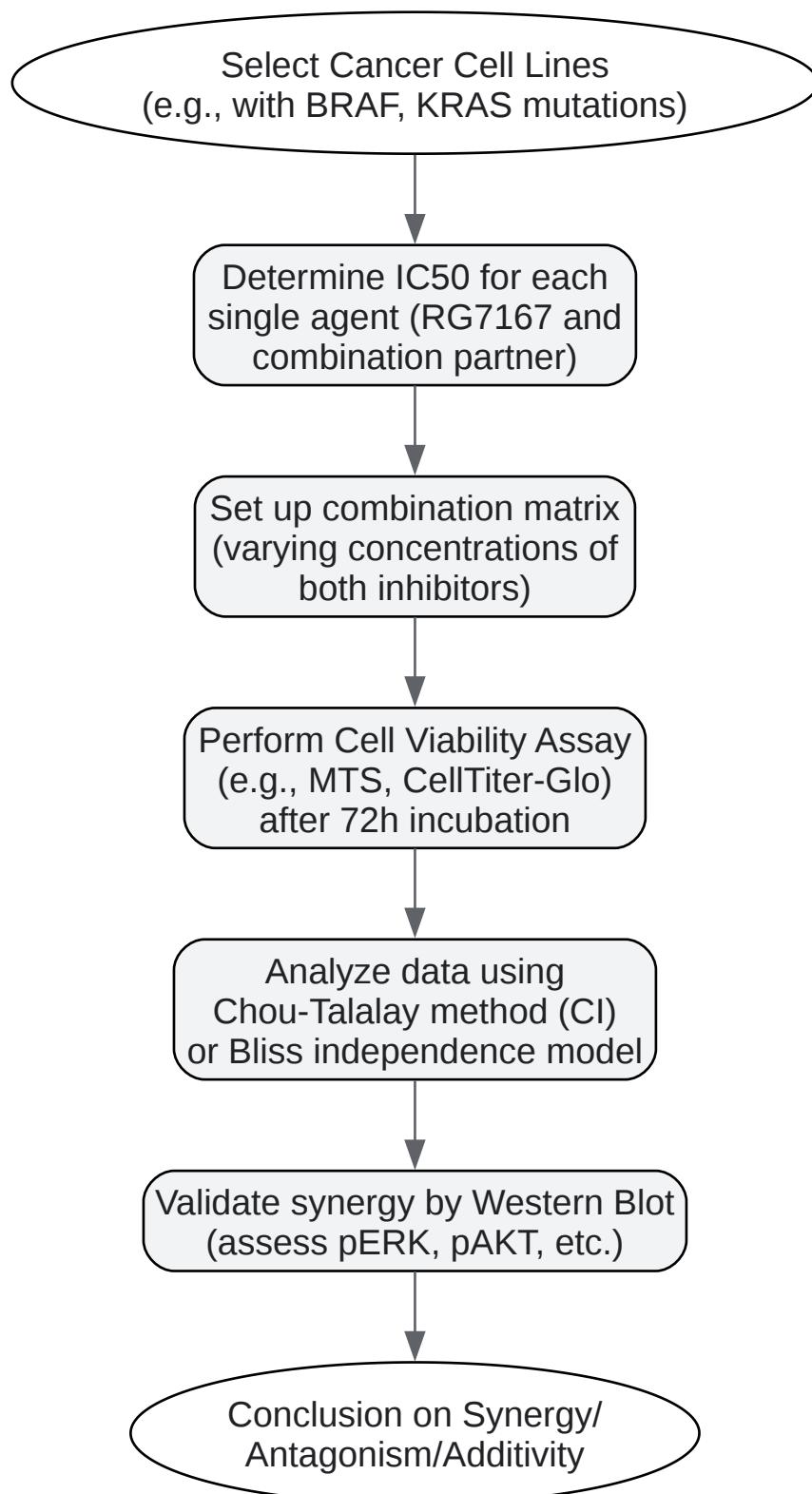
Phase I Clinical Trial Data for Single-Agent RG7167 (RO4987655)

Tumor Type	Mutation Status	Dose	Objective Response Rate (ORR)	Reference
Melanoma	BRAF V600 mutant	8.5 mg BID	24% (4/17)	[3]
Melanoma	BRAF wild-type	8.5 mg BID	20% (4/20)	[3]
Non-Small Cell Lung Cancer (NSCLC)	KRAS mutant	8.5 mg BID	11% (2/18)	[3]
Colorectal Cancer	KRAS mutant	8.5 mg BID	0%	[3]

Signaling Pathways and Rationale for Combination

The MAPK and PI3K/AKT/mTOR pathways are two critical signaling cascades that regulate cell proliferation, survival, and differentiation. Feedback loops and crosstalk between these pathways can lead to resistance to single-agent targeted therapies.



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